molecular formula C18H29NO3 B1666914 Betaxolol CAS No. 63659-18-7

Betaxolol

Cat. No.: B1666914
CAS No.: 63659-18-7
M. Wt: 307.4 g/mol
InChI Key: NWIUTZDMDHAVTP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Betaxolol is a cardioselective beta-blocking agent . It primarily targets the beta-1 adrenergic receptors , which are predominantly located in the heart . These receptors play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the beta-1 adrenergic receptors and the downstream effects of their activation . Normally, the stimulation of these receptors by catecholamines leads to an increase in heart rate and blood pressure . This compound, by blocking these receptors, inhibits this pathway, leading to a decrease in heart rate and blood pressure . Additionally, beta-1 selective blockers like this compound prevent the release of renin, a hormone produced by the kidneys that leads to constriction of blood vessels .

Pharmacokinetics

This compound is lipophilic and is almost completely absorbed after oral administration . The peak plasma concentration is reached within 2 to 4 hours . Its bioavailability is between 80% to 90%, and it exhibits about 50% protein binding . The apparent distribution volume is 7.7 to 8.8 L/kg, and its elimination half-life is 16 to 20 hours . It is metabolized into mainly inactive metabolites which are excreted in the urine; some unchanged drug (about 15% of a dose) is also excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and blood pressure . By blocking the beta-1 adrenergic receptors, this compound reduces the heart’s response to catecholamines, leading to a slower heart rate and lower blood pressure . This can be beneficial in conditions where the heart is deprived of oxygen, such as ischemic heart disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, ethnicity/race, comorbidities, and cardiovascular risk, can influence the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Betaxolol selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This interaction results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing heart rate and blood pressure, which are critical parameters in cardiovascular cell function . This compound also reduces the pressure within the eye, which is thought to be caused by reducing the production of the liquid (aqueous humor) within the eye .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively blocking catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension .

Temporal Effects in Laboratory Settings

It is known that this compound has a long duration of action, with a significant reduction in exercise-induced tachycardia being observed in healthy subjects 48 hours after the administration of a single 40mg dose .

Dosage Effects in Animal Models

In animal and human studies, this compound’s β-blocking potency was about 4 times that of propranolol after oral administration

Metabolic Pathways

This compound is primarily metabolized in the liver. Approximately 15% of the administered dose is excreted as unchanged drug, the remainder being metabolites whose contribution to the clinical effect is negligible .

Transport and Distribution

It is known that this compound is primarily metabolized in the liver and excreted through the kidneys .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with beta (1)-adrenergic receptors, which are typically located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Betaxolol can be synthesized through a multi-step process involving the reaction of 4-(2-cyclopropylmethoxy)ethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Betaxolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can yield different derivatives of this compound .

Properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-19-8 (hydrochloride)
Record name Betaxolol [INN:BAN]
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DSSTOX Substance ID

DTXSID2022674
Record name Betaxolol
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Betaxolol
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URL http://www.hmdb.ca/metabolites/HMDB0014341
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Solubility

2.98e-02 g/L
Record name Betaxolol
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Mechanism of Action

Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm.
Record name Betaxolol
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CAS No.

63659-18-7
Record name Betaxolol
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Record name Betaxolol [INN:BAN]
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Record name 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]
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Record name BETAXOLOL
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Record name Betaxolol
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Melting Point

70-72 °C, 70 - 72 °C
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
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Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

reacting 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane with isopropylamine to produce Betaxolol; and
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

2.25 g of 2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine from Example 4 was dissolved in a mixture of 10 mLs isopropanol, 10 mLs 5% aqueous hydrochloric acid. It was stirred at room temperature for 16 hrs. The isopropanol was removed under reduced pressure and 30 mLs 1% hydrochloric acid was added. The aqueous phase was washed with 15 mLs of toluene then basified and extracted twice with 10 mL portions of toluene. After removal of the solvent under reduced pressure 1.3 g of white solid was obtained (74% crude yield of betaxolol base). Betaxolol base was converted into its hydrochloride salt by dissolution in toluene and treatment with 1 equivalent of hydrochloric acid in isopropanol. Upon removal of isopropanol under reduced pressure and cooling of the toluene solution the hydrochloride salt of betaxolol was obtained. This solid is recrystallized twice from acetone, 4 mL/g, the second time with charcoal treatment to give a white crystalline solid with a melting point of 111.5°-112.5° C.
Name
2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of compound of formula (1) (1 g, 0.003 mol) in dry toluene (5 ml), diethylzinc (1.1 M solution in toluene, 14 ml, 0.017 mol) was added at 0° C. under nitrogen atmosphere followed by diiodomethane (1.38 ml, 0.017 mol). The reaction was stirred for 16 h at 0° C. and poured over cold aqueous solution of ammonium chloride. The organic layer was separated and the aqueous layer extracted repeatedly with toluene. The combined organic layer was washed with a solution of sodium thiosulphate, dried over anhydrous sodium sulphate, filtered and concentrated to yield racemic betaxolol of formula (2) 1.6 g (84%) mp 70 –72° C. as a white solid.
Name
( 1 )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
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reactant
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0 (± 1) mol
Type
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Reaction Step Three
Name
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of betaxolol?

A1: this compound is a selective antagonist of β1-adrenergic receptors [, , , , ]. This means it preferentially binds to these receptors, primarily found in the heart, and blocks the binding of neurotransmitters like adrenaline and noradrenaline.

Q2: How does this compound's β1-adrenergic receptor antagonism relate to its therapeutic effects in treating glaucoma?

A2: While the exact mechanism in glaucoma treatment is unclear, this compound is thought to reduce intraocular pressure (IOP) primarily by decreasing the production of aqueous humor [, ]. This is likely due to its antagonistic effect on β1-adrenergic receptors in the ciliary body, which are involved in aqueous humor production.

Q3: Does this compound exhibit any activity on other ion channels or receptors?

A3: Yes, research suggests that this compound also interacts with other targets besides β1-adrenergic receptors. Studies show that it can directly inhibit voltage-gated sodium and calcium channels in retinal ganglion cells []. It can also inhibit sodium influx into cortical synaptosomes by interacting with neurotoxin site 2 of voltage-sensitive sodium channels [].

Q4: What are the downstream effects of this compound's interaction with voltage-gated calcium channels in retinal ganglion cells?

A4: By inhibiting voltage-gated calcium channels, this compound reduces calcium influx into retinal ganglion cells. This reduction in intracellular calcium ([Ca2+]i) is suggested to contribute to its neuroprotective effects, potentially by preventing calcium overload and subsequent cell death [, ].

Q5: this compound has been suggested to have neuroprotective properties. What evidence supports this claim?

A5: Studies show that this compound can protect retinal ganglion cells from glutamate-induced excitotoxicity, a process implicated in glaucoma and other retinal diseases [, , ]. It also attenuates ischemia-induced effects in the rat retina []. These findings, coupled with its inhibitory effects on calcium influx, support its potential neuroprotective role.

Q6: Does this compound influence the expression of neurotrophic factors?

A6: Yes, topical application of this compound in rats was found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the retina []. This suggests a potential mechanism by which this compound might promote neuronal survival and function.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound hydrochloride, the commonly used form, is C18H29NO3·HCl. It has a molecular weight of 343.9 g/mol.

Q8: What is known about the stability of this compound formulations?

A8: While specific stability data is limited in the provided abstracts, one study investigated the stability of this compound eye drops and found that the combination of this compound with its preservative (benzalkonium chloride) seemed to reduce the pro-apoptotic effects of the preservative alone on human trabecular cells []. This suggests a potential protective interaction within the formulation.

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed after oral administration, with a bioavailability of about 60% in dogs []. Following topical ocular administration, it demonstrates good penetration into the aqueous humor [, ]. It is also known to reach posterior ocular tissues, including the retina and optic nerve head [, ].

Q10: How is this compound metabolized and excreted?

A10: this compound undergoes metabolism primarily via O-dealkylation of the cyclopropylmethoxyethyl moiety and N-dealkylation of the isopropylaminopropoxy moiety []. It is primarily excreted through urine and feces [].

Q11: Does the route of administration (e.g., topical vs. oral) affect this compound's pharmacokinetic profile?

A11: Yes, topical ocular administration results in lower systemic exposure compared to oral administration, making it suitable for local treatment of glaucoma with a reduced risk of systemic side effects [, ].

Q12: Are there differences in the pharmacokinetics of this compound between different formulations, like suspensions and solutions?

A12: One study found that the aqueous humor concentration of this compound was higher after topical administration of a 0.25% suspension compared to a 0.5% solution, although the difference was not statistically significant []. This suggests potential differences in bioavailability depending on the formulation.

Q13: How does the pharmacokinetic profile of this compound compare to other beta-blockers used in glaucoma treatment, like timolol?

A13: this compound has a longer duration of action and a longer plasma elimination half-life compared to timolol [, ]. This allows for less frequent dosing, potentially improving patient compliance.

Q14: Does the presence of active metabolites affect the overall efficacy or safety profile of this compound?

A15: Further research is needed to fully understand the contribution of active metabolites, like hydroxythis compound, to the overall clinical effects of this compound [].

Q15: Are there any genetic factors that influence this compound's pharmacokinetics or pharmacodynamics?

A16: Yes, studies suggest that polymorphisms in the CYP2D6 gene, which encodes a drug-metabolizing enzyme, can influence this compound's antihypertensive and heart rate-lowering effects []. Specifically, carriers of the Pro34 allele might exhibit increased sensitivity to this compound.

Q16: What in vitro models have been used to study the effects of this compound on retinal cells?

A17: Researchers have used mixed retinal cell cultures and isolated retinal ganglion cells from various species, including rats and tiger salamanders, to investigate this compound's neuroprotective effects against glutamate excitotoxicity and its impact on intracellular calcium levels [, , ].

Q17: What in vivo models have been employed to evaluate this compound's effects on IOP and retinal damage?

A18: Studies have used rabbit models to investigate the long-term effects of topical this compound on tissue circulation in the iris and optic nerve head []. Additionally, rat models have been used to assess this compound's ability to attenuate ischemia-induced damage to the retina [].

Q18: Does this compound induce or inhibit drug-metabolizing enzymes?

A19: While not explicitly addressed in the provided abstracts, one study suggests that genetic variations in the CYP2D6 gene, which encodes a drug-metabolizing enzyme, can influence this compound's effects []. This implies a potential for this compound to be metabolized by CYP2D6 and highlights the possibility of drug interactions.

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